Melting Point vs. 3-Chloro-5-(trifluoromethyl)benzoic Acid
The target compound exhibits a significantly lower melting point compared to its structural analog lacking the ortho-fluoro substituent. Specifically, 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid melts at 89-91°C , while 3-Chloro-5-(trifluoromethyl)benzoic acid has a reported melting point of 98-101°C . This ~10°C difference is a quantifiable indicator of altered intermolecular forces in the solid state, primarily due to the presence of the ortho-fluorine atom [1].
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 89-91°C |
| Comparator Or Baseline | 3-Chloro-5-(trifluoromethyl)benzoic acid (CAS 53985-49-2): 98-101°C |
| Quantified Difference | ~10°C lower for target compound |
| Conditions | Standard melting point determination (lit.) |
Why This Matters
A lower melting point can indicate higher solubility or better processability, which is advantageous for downstream chemical reactions and formulation steps.
- [1] Lopes Jesus, A. J., Redinha, J. S., & Fausto, R. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4908. View Source
